Lipophilicity Advantage: XLogP3 Comparison of N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide vs. Unsubstituted Benzenesulfonamide
The target compound exhibits a computed XLogP3 of 2.9, compared to 0.3 for the parent benzenesulfonamide scaffold . This approximately 2.6 log-unit increase in lipophilicity places the compound within the optimal range for oral bioavailability (Lipinski's Rule of Five: LogP ≤ 5) while potentially enhancing passive membrane permeability relative to the polar parent, which may be a critical differentiator for intracellular target engagement in cell-based assays .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | Benzenesulfonamide (CAS 98-10-2): XLogP3 = 0.3 (ACD/LogP; ChemSpider) |
| Quantified Difference | ΔXLogP3 ≈ +2.6 log units |
| Conditions | In silico calculation; XLogP3 method (PubChem/Smolecule); ACD/LogP method (ChemSpider for comparator) |
Why This Matters
A 2.6 log-unit increase in lipophilicity may substantially improve passive membrane permeability, a key requirement for intracellular target modulation in anticancer screening cascades.
